Cas no 6587-37-7 (3-Epiglochidiol diacetate)

3-Epiglochidiol diacetate structure
3-Epiglochidiol diacetate structure
Product Name:3-Epiglochidiol diacetate
CAS No:6587-37-7
MF:C34H54O4
MW:526.79
CID:836885
PubChem ID:73805709
Update Time:2024-10-28

3-Epiglochidiol diacetate Chemical and Physical Properties

Names and Identifiers

    • Lup-20(29)-ene-1,3-diol, diacetate, (1b,3b)-
    • 3-Epiglochidiol diacetate
    • (1β,3β)-Lup-20(29)-ene-1,3-diyl diacetate
    • (1beta,3beta)-Lup-20(29)-ene-1,3-diol diacetate
    • AKOS032962458
    • Lup-20(30)-ene-1,3-diol, diacetate
    • [(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
    • 6587-37-7
    • 1H-Cyclopenta[a]chrysene,lup-20(29)-ene-1,3-diol deriv.
    • FS-8927
    • [ "" ]
    • Inchi: InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23-,24+,25-,26-,27-,28+,29+,31+,32+,33+,34-/m0/s1
    • InChI Key: PUJKRJBNTXQYSO-NIFDHWSYSA-N
    • SMILES: CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C

Computed Properties

  • Exact Mass: 526.40200
  • Monoisotopic Mass: 526.40221020g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 5
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 11
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 544.6±50.0 °C at 760 mmHg
  • Flash Point: 255.8±28.5 °C
  • PSA: 52.60000
  • LogP: 8.13720
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

3-Epiglochidiol diacetate Security Information

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